3-Cyanopiperidine
CAS No.: 7492-88-8
Cat. No.: VC21077001
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7492-88-8 |
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Molecular Formula | C6H10N2 |
Molecular Weight | 110.16 g/mol |
IUPAC Name | piperidine-3-carbonitrile |
Standard InChI | InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2 |
Standard InChI Key | ZGNXATVKGIJQGC-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C#N |
Canonical SMILES | C1CC(CNC1)C#N |
Introduction
3-Cyanopiperidine, also known as piperidine-3-carbonitrile, is a nitrogen-containing heterocyclic compound with the molecular formula CHN. This compound features a six-membered ring containing one nitrogen atom and a cyano group (-C≡N) at the third position of the piperidine ring. Its unique structural properties contribute to its significance in various chemical and biological applications, particularly in medicinal chemistry.
Synthesis
The synthesis of 3-cyanopiperidine typically involves the reaction of piperidine derivatives with cyanogen halides or other cyanating agents. A common synthetic route includes:
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Starting Material: Piperidine
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Reagent: Cyanogen bromide or sodium cyanide
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Reaction Conditions: The reaction is generally performed under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen on the cyanogen halide.
This method allows for efficient production of 3-cyanopiperidine with good yields.
Biological Activities
Research has indicated that 3-cyanopiperidine and its derivatives exhibit various biological activities, particularly in pharmacology. Some notable findings include:
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Anticancer Activity: Compounds derived from 3-cyanopiperidine have been studied for their potential as anticancer agents. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .
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Mechanism of Action: Studies suggest that these compounds may induce apoptosis in cancer cells by modulating survivin expression, a protein that inhibits apoptosis and is often overexpressed in tumors .
Applications
3-Cyanopiperidine serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:
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Pharmaceutical Intermediates: Used in the development of drugs targeting neurological disorders and cancer therapies.
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Synthetic Chemistry: Acts as a versatile intermediate for synthesizing more complex molecules due to its functional groups.
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